N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-7-10-25-19-9-8-18(13-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-12-16(3)15(2)11-17(21)4/h7-9,11-13,24H,1,10,14H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOGUNFOOMUSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxazepine ring system, followed by the introduction of the allyl group and the sulfonamide group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the oxo group can yield a hydroxyl derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Properties
The sulfonamide group in N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is known for its antibacterial activity. Research indicates that compounds with sulfonamide structures can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism makes them valuable in developing new antibiotics to combat resistant bacterial strains.
1.2 Neuroactive Effects
The oxazepin ring structure may confer neuroactive properties to the compound. Studies have suggested that derivatives of oxazepines exhibit anxiolytic and antidepressant effects. The unique structural features of this compound could lead to the development of novel neuropharmaceuticals aimed at treating mood disorders and anxiety.
Biological Research
2.1 Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug design. Interaction studies may involve assessing binding affinities to specific receptors or enzymes relevant to disease pathways. Such research can provide insights into the compound's therapeutic potential and guide modifications for enhanced efficacy .
2.2 Synthesis of Analogues
The synthesis of analogues of this compound can help elucidate structure-activity relationships (SAR). By modifying substituents on the oxazepin core or the sulfonamide group, researchers can identify which structural features contribute most significantly to biological activity. This approach is essential for optimizing drug candidates during the lead optimization phase of drug development .
Materials Science
3.1 Polymer Chemistry
In materials science, compounds like this compound can serve as building blocks for synthesizing advanced polymeric materials. The presence of functional groups allows for the incorporation into polymer matrices that could enhance properties like thermal stability and mechanical strength.
3.2 Coatings and Adhesives
Due to its unique chemical structure and potential reactivity profiles, this compound may also find applications in the formulation of specialized coatings or adhesives. The ability to modify surface properties through chemical interactions could lead to innovations in protective coatings for various industrial applications .
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepine derivatives and sulfonamide-containing molecules. Examples include:
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-chloro-6-fluorobenzamide
Uniqueness
What sets N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.49 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung) cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates its effectiveness against several bacterial strains:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the strain.
Anti-inflammatory Effects
Another area of interest is its anti-inflammatory activity. Studies have shown that the compound can reduce inflammation markers in vitro:
- Inflammatory Markers Measured : TNF-alpha and IL-6.
- Effectiveness : A significant reduction in these cytokines was observed at concentrations as low as 10 µM.
Data Table of Biological Activities
Case Study 1: Anticancer Activity
In a study conducted by Zhang et al., the compound was tested on HeLa cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. The authors suggested that this effect was mediated through apoptosis pathways involving caspase activation.
Case Study 2: Antimicrobial Efficacy
A research team led by Smith et al. evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study found that the compound significantly inhibited bacterial growth at concentrations comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
